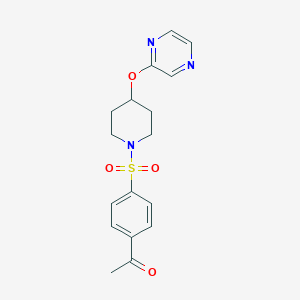![molecular formula C24H30ClFN4O4S2 B2511143 N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215810-79-9](/img/structure/B2511143.png)
N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride" is a structurally complex molecule that may be related to various pharmacologically active benzamide derivatives. These derivatives have been studied for their potential therapeutic effects, such as anti-acetylcholinesterase activity, anti-inflammatory properties, and cardiac electrophysiological activity.
Synthesis Analysis
The synthesis of benzamide derivatives often involves the coupling of amine groups with acid chlorides to form the desired amide bond. For instance, in the synthesis of potent anti-acetylcholinesterase inhibitors, substituting the benzamide with bulky moieties and introducing alkyl or phenyl groups at the nitrogen atom of benzamide has been shown to enhance activity . Similarly, the synthesis of anti-inflammatory drugs based on thiazole and thiazoline also involves coupling the respective bases with acid chlorides of substituted benzoic acids .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. The presence of a dimethylamino group, as seen in the compound of interest, is a common feature in these molecules. The introduction of a bulky sulfonyl group, as in the case of the potent anti-acetylcholinesterase inhibitor mentioned earlier, can significantly increase the molecule's affinity for its target enzyme . The X-ray crystal structure analysis of related compounds has provided insights into the conformation and potential interactions of these molecules with their biological targets .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions depending on their substituents. For example, reactions of N-sulfonylamines with azirines can lead to the formation of thiadiazoles, oxathiazoles, and acrylamidines, indicating the versatility of these compounds in chemical transformations . These reactions are influenced by the nature of the substituents and the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can alter these properties, affecting the compound's pharmacokinetics and pharmacodynamics. For instance, the hydrochloride salt form of a compound can enhance its solubility in water, which is beneficial for its bioavailability .
Applications De Recherche Scientifique
Synthesis of Bioactive Molecules
Compounds containing benzothiazole units and related functionalities have been extensively studied for their bioactive properties, including antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. For instance, the synthesis of fluoro-substituted benzothiazoles with various functional groups has demonstrated significant biological and pharmacological screening potential, highlighting their relevance in drug discovery and development processes (Patel et al., 2009).
Material Science Applications
In the field of materials science, the introduction of sulfonyl and benzothiazole groups into polymers and other materials has been explored to modify their physical and chemical properties. Such modifications can lead to the development of materials with enhanced thermal stability, solubility in various solvents, and potentially useful optical and electronic properties, as indicated by the preparation and characterization of aromatic polyamides based on ether-sulfone-dicarboxylic acids (Hsiao & Huang, 1997).
Biochemical Interactions
The study of biochemical interactions, such as the binding of small molecules to proteins, is crucial for understanding various biological processes and for the development of therapeutic agents. Compounds with structural features similar to N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride could serve as probes or inhibitors in biochemical studies. For example, the binding study of p-hydroxybenzoic acid esters to bovine serum albumin using fluorescent probe techniques has provided insights into the nature of these interactions, which could be relevant for the design of drug delivery systems and the understanding of drug metabolism (Jun et al., 1971).
Propriétés
IUPAC Name |
N-[2-(dimethylamino)ethyl]-4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN4O4S2.ClH/c1-16-14-28(15-17(2)33-16)35(31,32)20-8-5-18(6-9-20)23(30)29(12-11-27(3)4)24-26-21-10-7-19(25)13-22(21)34-24;/h5-10,13,16-17H,11-12,14-15H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBGUPMSFYFZHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCN(C)C)C3=NC4=C(S3)C=C(C=C4)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClFN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl N-[1-(4-bromopyrazol-1-yl)-2-phenylethyl]carbamate](/img/structure/B2511065.png)


![2-chloro-1-[(7E)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]propan-1-one](/img/structure/B2511069.png)
![3-benzyl-5-methyl-2,4-dioxo-N-(4-sulfamoylphenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2511070.png)




![N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2511078.png)


